Rhodpmolin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

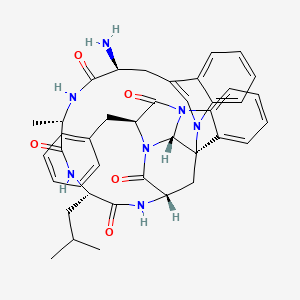

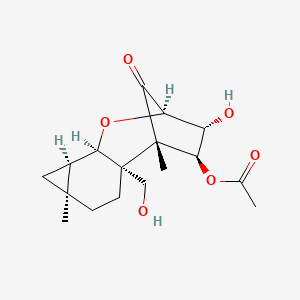

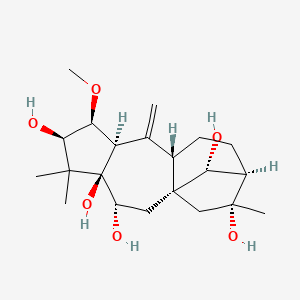

Rhodpmolin A is a natural product found in Rhododendron catawbiense, Rhododendron simsii, and other organisms with data available.

Scientific Research Applications

Light Harvesting in Photosynthetic Bacteria

Rhodopin and its derivatives play a significant role in light harvesting in photosynthetic bacteria, particularly in Rhodoblastus acidophilus. Depending on the light conditions, these bacteria accumulate different amounts of carotenoids like rhodopin, which are crucial for efficient energy transfer in the light-harvesting complexes. Under low-light conditions, the enzymatic conversion of rhodopin results in nearly 100% energy transfer efficiency from carotenoid to bacteriochlorophyll in the LH2 complex, demonstrating the adaptability of photosynthetic systems in challenging environmental conditions (Magdaong et al., 2014).

Intermolecular Interactions in Photosynthetic Complexes

Rhodopin glucoside, a derivative of rhodopin, shows significant intermolecular interactions with bacteriochlorophyll pigments in the photosynthetic purple sulfur bacterium Rhodopseudomonas acidophila. This interaction, including hydrogen bonding, affects the light-absorbing properties and stability of the pigment-protein complexes, further illustrating the functional versatility of rhodopin in the photosynthetic process (He et al., 2001).

Role in Retinal Disorders

Rhodopsin mutations are linked to retinitis pigmentosa, a group of hereditary disorders causing visual impairment. A study on rhodopsin mutations in the second extracellular loop highlighted the significance of its native structure for proper folding and stability. Mutations in rhodopsin can lead to misfolding and impairments, underlying the causes of associated retinal disorders (Felline et al., 2009).

Insight into G-Protein Activation

Studies on the structure of the rhodopsin-transducin complex offer insights into G-protein activation mechanisms. The structural analysis of this complex reveals how G-proteins interact with activated rhodopsin, a G-protein-coupled receptor, providing a foundational understanding of G-protein signaling pathways relevant to vision and other physiological processes (Gao et al., 2019).

properties

Product Name |

Rhodpmolin A |

|---|---|

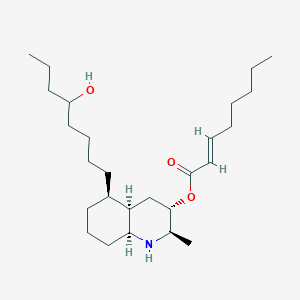

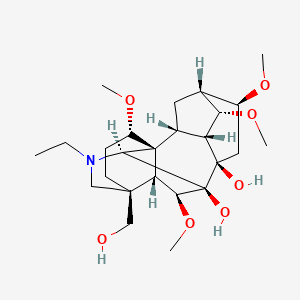

Molecular Formula |

C21H34O6 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

(1S,3R,4R,6R,7S,8R,10S,13R,14R,16R)-7-methoxy-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol |

InChI |

InChI=1S/C21H34O6/c1-10-11-6-7-12-16(23)20(11,9-19(12,4)25)8-13(22)21(26)14(10)15(27-5)17(24)18(21,2)3/h11-17,22-26H,1,6-9H2,2-5H3/t11-,12+,13+,14+,15-,16+,17-,19+,20-,21+/m0/s1 |

InChI Key |

LVTNTYUMDOSYCN-UNXWYAAGSA-N |

Isomeric SMILES |

C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H]([C@@H]([C@@H](C4(C)C)O)OC)C(=C)[C@@H]2CC[C@@H]1[C@H]3O)O)O)O |

Canonical SMILES |

CC1(C(C(C2C1(C(CC34CC(C(C3O)CCC4C2=C)(C)O)O)O)OC)O)C |

synonyms |

rhodomolin A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.